Product packaging for 1-Methylcoronene(Cat. No.:CAS No. 13119-86-3)

1-Methylcoronene

Cat. No.: B076481
CAS No.: 13119-86-3
M. Wt: 314.4 g/mol
InChI Key: NYAQPDBIWGCXLE-UHFFFAOYSA-N
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Description

1-Methylcoronene is a high-purity, methyl-substituted polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced materials and spectroscopic research. This compound serves as a critical model system for studying the photophysical and electronic properties of functionalized PAHs, where the methyl group subtly influences the electron density and packing behavior of the coronene core. Its primary research applications include serving as a precursor or dopant in the development of organic semiconductors and carbon-based nanomaterials, where its derivatization can tune charge transport and luminescent properties. In analytical and environmental chemistry, this compound is a valuable standard for the chromatography and mass spectrometry analysis of complex PAH mixtures, aiding in the identification and quantification of alkylated PAHs, which are often more persistent and abundant in environmental samples than their parent counterparts. Furthermore, its well-defined structure makes it an excellent candidate for fundamental studies in supramolecular chemistry, investigating intermolecular interactions and self-assembly processes on surfaces. This product is intended for research purposes only and provides a well-characterized tool for probing the structure-property relationships in aromatic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H14 B076481 1-Methylcoronene CAS No. 13119-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcoronene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14/c1-13-12-18-9-8-16-5-3-14-2-4-15-6-7-17-10-11-19(13)25-23(17)21(15)20(14)22(16)24(18)25/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAQPDBIWGCXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C1C=C7)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156939
Record name Coronene, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13119-86-3
Record name Methylcoronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013119863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coronene, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLCORONENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI3Q0399JU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 1 Methylcoronene and Cognate Derivatives

Established Synthetic Routes to 1-Methylcoronene

Historically, the synthesis of PAHs like coronene (B32277) and its methylated analogues relied on harsh reaction conditions, often involving high-temperature dehydrogenation or cyclization steps. An early thesis on the subject notes that methyl-substituted fluoranthene (B47539) derivatives, precursors in some PAH syntheses, were created using modifications of established techniques. gla.ac.uk The study of methylcoronene itself dates back to at least 1969, indicating a long history of interest in its properties. gla.ac.uk

Gas-phase synthesis, mimicking environments like combustion flames, represents another fundamental approach to forming coronene. chemistryviews.org This process involves a complex chain of reactions with aryl-radical intermediates, such as the reaction of the 7-benzo[ghi]perylenyl radical with acetylene, to build the coronene core. chemistryviews.org While not specific to this compound, these foundational methods highlight the high-energy processes traditionally required to construct such stable aromatic systems.

Modern Approaches in Methylcoronene Synthesis

Contemporary synthetic chemistry offers more controlled and versatile methods for creating functionalized coronenes. These approaches often involve the strategic introduction of functional groups that can be later modified or direct the formation of the polycyclic structure.

Reductive Amination in Coronene Functionalization

Reductive amination is a powerful tool for functionalizing the coronene scaffold, typically starting from an aldehyde or ketone precursor. masterorganicchemistry.com This method has been effectively used to attach complex moieties to the coronene core. For instance, coronene-1-carbaldehyde can be selectively N-alkylated via reductive amination to produce N-(coronen-1-yl)methyl derivatives. acs.org In one specific application, coronene-1-carbaldehyde was reacted with a 2'-amino-LNA (Locked Nucleic Acid) nucleoside in the presence of sodium triacetoxyborohydride (B8407120) to yield the corresponding N-alkylated product in a 60% yield. acs.org

This reaction is also a key step in multi-step syntheses of more complex coronene analogues. In the creation of a methyl-substituted coronene amide analogue, a four-substituted benzene (B151609) derivative was first reduced from a nitro group to an amine using tin(II) chloride. rsc.org This amine was then subjected to reductive amination with isobutyraldehyde (B47883) to install an N-isobutyl group, a reaction that proceeded in extremely high yield. rsc.orgrsc.org

Table 1: Reductive Amination as a Step in Coronene Analogue Synthesis rsc.orgnih.gov

StepStarting MaterialReagentsProductYield
ReductionMethyl 2-bromo-5-methyl-4-nitrobenzoate derivative (9)SnCl₂·2H₂O, EtOHAmine (10)Quantitative
Reductive AminationAmine (10)Isobutyraldehyde, NaBH(OAc)₃N-isobutyl compound (11)High
HydrolysisN-isobutyl compound (11)KOH, MeOH/H₂OCarboxylic acid (12)98%

Adaptations of Polycyclic Aromatic Hydrocarbon Synthesis Techniques

Modern catalysis has revolutionized the synthesis of complex PAHs, allowing for greater efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium-mediated cross-coupling reactions are instrumental in constructing the coronene framework. A highly effective method for creating a coronene amide analogue involves an intramolecular biarylation of a cyclic triamide precursor. researchgate.net The success of this key step was significantly improved by introducing methyl groups to block undesired reaction sites and by using tri-tert-butylphosphine (B79228) as a ligand for the palladium catalyst. rsc.org This highlights a sophisticated approach where substrate design and ligand choice are crucial for directing the complex cyclization.

Table 2: Optimized Palladium-Mediated Biarylation for Coronene Analogue Synthesis

SubstrateCatalystLigandBaseSolventTemperatureYield
syn-6 (bromo-substituted cyclic triamide)Pd(t-Bu₃P)₂(none added)KOAcDMA120 °CHigh

Ruthenium-Catalyzed Reactions: Ruthenium-catalyzed C-H bond activation and arylation offer an efficient pathway to substituted tetrabenzo[a,d,j,m]coronenes. nih.govbeilstein-journals.org This strategy utilizes readily available anthraquinone (B42736) derivatives, which undergo ruthenium-catalyzed coupling with arylboronates. nih.govresearchgate.net The subsequent steps of carbonyl methylenation and oxidative cyclization complete the synthesis, providing a direct route to these elaborate coronene structures. nih.govbeilstein-journals.org This methodology demonstrates the power of C-H activation in building large aromatic systems from simpler precursors. acs.org

Synthesis of Isomeric Methylcoronenes and Other Related Coronene Derivatives

The synthesis of coronene derivatives extends beyond the 1-methyl isomer to include a variety of substituted and isomeric structures. Research has been conducted on both this compound and select dimethylcoronenes, indicating interest in how the position and number of methyl groups affect the molecule's properties.

The synthesis of a C3-symmetrical coronene amide analogue, which incorporates three methyl groups, provides a clear example of producing a complex, substituted derivative. rsc.org The synthesis was designed to be efficient by using a palladium-mediated biarylation as the final key step. rsc.orgchiralcrystal.net Similarly, methods have been developed for creating 3,6,13,16-tetrasubstituted-tetrabenzo[a,d,j,m]coronenes, showcasing the ability to install multiple substituents at specific positions on the extended coronene framework. nih.gov Other related derivatives, such as those produced through the Diels-Alder reaction of functionalized pyrenes, further expand the library of accessible coronene-containing systems.

Advanced Spectroscopic Characterization of 1 Methylcoronene

Infrared (IR) Spectroscopy of 1-Methylcoronene

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. msu.edu By absorbing infrared radiation at specific frequencies corresponding to their natural vibrational frequencies, molecules provide a unique "fingerprint" spectrum.

In addition to absorption, molecules at elevated temperatures can also emit infrared radiation, giving rise to an infrared emission spectrum. libretexts.org The analysis of the infrared thermal emission spectra of this compound has been a subject of study. researchgate.net These spectra are generally similar to the absorption spectra but can exhibit differences, particularly in the relative intensities of the bands. researchgate.net

The temperature of the molecule has a significant effect on its IR emission spectrum. researchgate.net As the temperature increases, the intensity of the emission bands generally increases. Furthermore, temperature changes can lead to shifts in the peak positions and changes in the relative amplitudes of different vibrational bands. For example, studies on related polycyclic aromatic hydrocarbons have shown that the ratio of certain emission bands can be a useful indicator of the temperature of the emitting species. researchgate.net This is particularly relevant in astrophysical contexts where PAHs are observed in various interstellar environments.

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. msu.edulibretexts.org These vibrations involve the stretching and bending of chemical bonds. spcmc.ac.in Infrared spectroscopy is a key method for investigating these fundamental vibrational modes in molecules like this compound. researchgate.net

The IR spectrum of this compound, like other PAHs, is characterized by several distinct absorption bands corresponding to different types of vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ region.

C-C Stretching: Vibrations associated with the stretching of the carbon-carbon bonds of the aromatic rings appear in the 1400-1600 cm⁻¹ region.

In-plane C-H Bending: These vibrations are found in the 1000-1300 cm⁻¹ range.

Out-of-plane C-H Bending: These are typically strong absorptions found in the 650-900 cm⁻¹ region, and their exact position is characteristic of the substitution pattern on the aromatic ring. pslc.wsnist.gov

The study of these fundamental vibrations provides crucial information about the molecular structure and bonding within this compound. scispace.com Detailed analysis, often supported by computational methods, allows for the assignment of specific spectral bands to particular vibrational modes of the molecule. libretexts.org

Influence of Aliphatic Substitution on Infrared Signatures

The introduction of an aliphatic substituent, such as a methyl group, onto the coronene (B32277) core significantly influences the molecule's infrared (IR) spectrum. While the parent coronene molecule's spectrum is dominated by aromatic C-H and C=C vibrations, this compound exhibits additional characteristic bands associated with the methyl group. scirp.orglibretexts.org This allows for the clear differentiation between substituted and unsubstituted polycyclic aromatic hydrocarbons (PAHs). scirp.org

The primary influence of the methyl substitution is the appearance of C-H stretching and bending vibrations from the aliphatic CH₃ group. libretexts.org These are typically strong absorptions and appear in distinct regions of the spectrum. scirp.org

Aliphatic C-H Stretching: Strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the methyl C-H bonds are observed. These typically fall within the 2850–2960 cm⁻¹ range. libretexts.org

Aliphatic C-H Bending: The methyl group also introduces characteristic bending (scissoring) vibrations. A notable band often appears around 1440-1460 cm⁻¹, attributed to the asymmetric bending of the -CH₃ group. scirp.org A symmetric bending vibration can also be observed near 1375 cm⁻¹. scirp.org

The presence of the methyl group can also subtly perturb the existing aromatic vibrations. The aromatic C-H stretching band, typically found just above 3000 cm⁻¹, may show slight shifts. libretexts.org Furthermore, the complex pattern of C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ can be altered, reflecting the change in the molecule's symmetry and electronic distribution upon substitution. wiley.com Theoretical studies on other methylated PAHs show that the intensity of these aliphatic vibrations is strong compared to the aromatic C-H vibrations. oup.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound This table is a representation based on typical frequency ranges for the specified functional groups.

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch Aryl C-H 3000 - 3100
Aliphatic C-H Stretch Methyl C-H 2850 - 2960
Aromatic C=C Stretch Aryl Ring 1450 - 1600
Aliphatic C-H Bend Methyl -CH₃ 1440 - 1460 (asymmetric)
Aliphatic C-H Bend Methyl -CH₃ ~1375 (symmetric)
Aromatic C-H Bend Aryl C-H (out-of-plane) 700 - 900

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. aps.org The chemical shifts (δ) of the ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing direct insight into the electron distribution across the aromatic system. researchgate.net

The methyl group (-CH₃) is known to be a weak electron-donating group. This property influences the electron density of the coronene ring system, particularly at the carbon atom to which it is attached (C1) and the adjacent ortho and peri positions. This perturbation of the electronic structure is observable in the NMR spectrum:

¹H NMR: The protons on the methyl group will appear as a distinct singlet in a region typical for alkyl protons attached to an aromatic ring. The protons on the coronene core will exhibit chemical shifts that are altered compared to unsubstituted coronene. The electron-donating effect of the methyl group is expected to cause an upfield shift (to a lower ppm value) for the nearby aromatic protons, reflecting an increase in their shielding.

¹³C NMR: Similarly, the carbon atoms of the coronene skeleton will show a range of chemical shifts. The C1 carbon, directly bonded to the methyl group, will be significantly affected. The electron-donating nature of the methyl group generally leads to changes in the chemical shifts of the ipso, ortho, meta, and para carbons, which can be analyzed to map the electronic effects throughout the extensive π-system. researchgate.net

By comparing the experimental chemical shifts with those obtained from theoretical calculations, such as Density Functional Theory (DFT), a detailed picture of the orbital occupations and valence states can be achieved, further elucidating the electronic structure. aps.orgnih.gov

While 1D ¹H and ¹³C NMR provide essential information, advanced 2D NMR techniques are invaluable for the unambiguous structural confirmation of this compound, ensuring the precise location of the methyl substituent. numberanalytics.comipb.pt These experiments reveal through-bond and through-space correlations between different nuclei. numberanalytics.comemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are spin-coupled to each other, typically on adjacent carbons. numberanalytics.com This would help to trace the connectivity of the protons around the coronene ring and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.com For this compound, the HSQC spectrum would show a clear correlation peak between the signal for the methyl protons and the signal for the methyl carbon, confirming the ¹H and ¹³C assignments for this group. It would also correlate each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the substitution pattern. It detects longer-range correlations between protons and carbons, typically over two or three bonds. numberanalytics.comipb.pt In the case of this compound, the HMBC spectrum would show correlation peaks between the methyl protons and the carbons of the coronene core that are two and three bonds away (i.e., C1 and its neighbors). This provides definitive proof of the methyl group's attachment point on the aromatic framework. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons. numberanalytics.com A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks, while CH₂ signals would be negative, and quaternary carbons would be absent. This helps to confirm the presence of the methyl group and assign the different types of carbon atoms in the coronene skeleton.

By combining the information from these advanced techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby providing unequivocal confirmation of the this compound structure. emerypharma.com

Computational and Theoretical Investigations of 1 Methylcoronene

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time, providing insights into complex processes such as high-temperature fragmentation and isomerization. For 1-methylcoronene, these simulations have been crucial in understanding its stability and reaction pathways under extreme conditions, such as those found in astrophysical environments.

High-Temperature Fragmentation Dynamics

Molecular dynamics simulations have been employed to investigate the fragmentation of this compound at elevated temperatures. libretexts.org These studies reveal that the thermal stability of this compound is temperature-dependent. At a simulated temperature of 3000 K, the molecule is found to be stable and does not undergo dissociation. libretexts.orgaanda.org

However, at a higher temperature of 4000 K, this compound exhibits distinct fragmentation behavior. aanda.org The simulations show that the primary fragmentation event is the cleavage of the C–CH₃ bond. libretexts.org This bond breaking occurs rapidly, within approximately 0.25 picoseconds (ps) of the simulation start. libretexts.org Following the initial bond scission, a hydrogen atom from the methyl group migrates to the coronene (B32277) core. libretexts.org Subsequently, at around 0.31 ps, a methylene (B1212753) (CH₂) unit is ejected, resulting in the formation of a bare coronene molecule. libretexts.org After this initial loss, no further fragmentation is typically observed for the remainder of the simulation, indicating that the resulting coronene structure maintains its integrity at this temperature. libretexts.org The primary fragments identified in these high-temperature simulations are, therefore, the CH₂ radical and a coronene molecule. aanda.orgastrobiology.com This contrasts with unsubstituted coronene, which primarily loses H₂ at similar temperatures. aanda.org

Table 1: Fragmentation of this compound at 4000 K

Time (ps)EventProducts
0.25C–CH₃ bond breaksThis compound dissociates
0.31CH₂ lossCoronene + CH₂

Isomerization Pathways and Intermediates

In addition to fragmentation, molecular dynamics simulations have revealed that this compound and its fragmentation products can undergo isomerization, leading to structural rearrangement of the carbon skeleton. aanda.orgastrobiology.com Following the loss of the CH₂ group from this compound at 4000 K, the resulting coronene molecule can isomerize. libretexts.org A notable isomerization pathway involves the transformation of one of the peripheral six-membered (hexagonal) rings into a five-membered (pentagonal) ring, with a CH₂ group attached as a sidegroup. libretexts.org

The formation of five-membered rings in PAH structures is a significant process, particularly in the context of the formation of larger carbon structures like fullerenes. universiteitleiden.nl Theoretical studies suggest that the formation of pentagons can be facilitated by the presence of radical sites on the PAH, which can be generated through dehydrogenation under intense radiation. universiteitleiden.nl This can lead to Stone-Wales like defects and ring closure, transforming hexagonal rings into pentagonal ones. universiteitleiden.nl In the case of substituted coronenes, the loss of a functional group can create a reactive site that initiates such rearrangements. aanda.orgaanda.org For instance, in nitrogen-substituted coronene, the loss of a hydrogen cyanide (HCN) molecule has been shown to be a facile pathway to pentagon formation. aanda.org While the specific energy barriers for the isomerization of the coronene product from this compound fragmentation have not been detailed, the simulations demonstrate that such structural transformations are possible at high internal energies.

Investigation of Anharmonic Effects in Vibrational Excitation

The study of vibrational excitation in molecules like this compound is critical for interpreting their infrared (IR) spectra and understanding energy redistribution processes. aanda.orgastrobiology.com Computational models of vibrational spectra can be based on the harmonic approximation, which simplifies the potential energy surface of the molecule. However, for more accurate descriptions, especially at high energies, anharmonic effects must be considered. dntb.gov.ua

Anharmonicity refers to the deviation of a molecule's potential energy surface from a perfect parabolic (harmonic) shape. dntb.gov.ua These effects are particularly important when a molecule is vibrationally excited, as is the case in the high-temperature simulations of this compound. aanda.orgastrobiology.com Molecular dynamics simulations inherently account for anharmonicity because they allow the molecule to explore the full potential energy surface, including regions far from the equilibrium geometry. libretexts.org The inclusion of anharmonic effects is crucial for accurately simulating processes like vibrational excitation, as it allows for the coupling between different vibrational modes and can lead to phenomena such as band shifting and broadening in vibrational spectra. libretexts.org Therefore, the results from MD simulations of this compound's fragmentation and isomerization provide a more realistic picture than what would be obtained from purely harmonic models. aanda.orgastrobiology.com

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for understanding the electronic structure and related properties of molecules, complementing the dynamic picture offered by MD simulations.

Electronic Structure Determination and Analysis (e.g., Semi-Empirical Methods)

The molecular dynamics simulations of this compound's fragmentation and isomerization were based on electronic structure calculations using the semi-empirical method PM3 (Parametric Method 3). astrobiology.comwikipedia.org Semi-empirical methods are a class of quantum chemical calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. This simplification allows for the study of large molecules like this compound, which would be computationally very expensive to treat with higher-level theories. ucsb.edu

The PM3 method is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. It shares the same theoretical formalism as the AM1 method but differs in the parameterization, with PM3 treating parameters as optimizable values rather than taking them from spectroscopic measurements. The use of PM3 in the simulations of this compound allows for the calculation of the forces acting on each atom at each step of the simulation, which is essential for propagating the trajectory of the molecule over time. astrobiology.comwikipedia.org While providing a computationally efficient way to model the system, it is important to recognize that the accuracy of semi-empirical methods is dependent on the quality of their parameterization for the specific elements and chemical environments being studied. ucsb.edu

Prediction and Interpretation of Vibrational Spectra

Quantum chemical calculations are instrumental in predicting and interpreting the vibrational spectra of molecules. These theoretical spectra can be compared with experimental data to identify molecules and understand their structural features. For large PAHs like this compound, semi-empirical methods such as PM3 have been shown to be capable of producing reasonable vibrational spectra. libretexts.org

A key aspect in the theoretical prediction of vibrational spectra is the consideration of anharmonicity. While simpler harmonic calculations can provide a basic spectrum, they often fail to accurately reproduce experimental frequencies, especially for high-frequency vibrations like C-H stretches. Anharmonic calculations, which account for the true shape of the potential energy surface, provide more accurate predictions of vibrational frequencies and can also predict the intensities of overtone and combination bands, which are forbidden in the harmonic approximation.

For complex molecules, assigning specific vibrational modes to observed spectral features can be challenging. Computational analysis helps in this assignment by providing a detailed description of the atomic motions associated with each calculated vibrational frequency. Although a specific, detailed predicted vibrational spectrum for this compound is not extensively documented in the search results, the general consensus is that accurate theoretical predictions for such molecules require methods that go beyond the harmonic approximation and properly account for the complex vibrational couplings and anharmonic effects.

Theoretical Modeling of Optical Properties

The optical properties of this compound have been a subject of theoretical modeling to understand its behavior in various environments. Computational methods, particularly those rooted in quantum chemistry, are employed to predict and interpret the molecule's interaction with light.

One of the key areas of investigation is the molecule's fluorescence. A study focused on the unusual solvent-modulated fluorescence emission behavior of this compound. amazonaws.com This type of research often uses theoretical models to explain how the polarity of the solvent interacts with the electronic states of the molecule, leading to changes in its fluorescence spectrum. Such models can help in understanding the nature of the excited states and the influence of the local environment on the emission properties.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for modeling the optical response of polycyclic aromatic hydrocarbons like this compound. sciencesconf.org TD-DFT calculations are utilized to determine properties such as photoabsorption cross-sections. sciencesconf.org These calculations provide theoretical absorption spectra, which can be compared with experimental data to validate the computational approach and to assign specific electronic transitions. The modeling helps in understanding how the methyl group substitution on the coronene core affects the electronic structure and, consequently, the absorption and emission of light.

Theoretical models also extend to the vibrational properties that are coupled to electronic transitions. For instance, the temperature dependence of the infrared spectra of this compound has been analyzed by comparing laboratory measurements with theoretical frequencies. researchgate.net This approach helps in refining the understanding of the molecule's vibrational modes, which are crucial for interpreting its infrared emission and absorption features, particularly in astrophysical contexts.

The following table summarizes key optical properties of this compound that are often investigated using theoretical models:

Optical PropertyTheoretical MethodSignificance
Photoabsorption Time-Dependent DFT (TD-DFT)Predicts absorption spectra and identifies electronic transitions. sciencesconf.org
Fluorescence Solvatochromic ModelsExplains the effect of solvent on emission properties. amazonaws.com
Infrared Spectra Density Functional Theory (DFT)Correlates theoretical vibrational frequencies with experimental data. researchgate.net

Theoretical Chemistry Frameworks Applied to this compound

The study of this compound heavily relies on various theoretical chemistry frameworks to elucidate its electronic structure, stability, and reactivity. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone in the computational investigation of this compound. sciencesconf.orgresearchgate.netresearchgate.net DFT is used to calculate the molecule's ground-state electronic structure, optimized geometry, and vibrational frequencies. researchgate.net Within the DFT framework, the Kohn-Sham molecular orbital theory is often applied to analyze the electronic transitions and emission properties of the molecule. researchgate.net For example, DFT calculations have been instrumental in analyzing the temperature behavior of the infrared spectra of this compound, providing a theoretical basis for interpreting experimental observations. researchgate.net The choice of the exchange-correlation functional within DFT is critical and is often selected based on its ability to accurately reproduce known experimental data for related polycyclic aromatic hydrocarbons. unitn.it

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is specifically used to study excited-state properties and the optical response of molecules. sciencesconf.org As mentioned in the previous section, TD-DFT is applied to calculate the photoabsorption cross-sections of molecules like methylcoronene, offering a theoretical understanding of their ultraviolet-visible spectra. sciencesconf.org

The application of these frameworks allows for a detailed analysis of various molecular properties, as outlined in the table below.

Theoretical FrameworkApplication to this compoundKey Insights
Density Functional Theory (DFT) Calculation of ground-state geometry, electronic structure, and vibrational frequencies. researchgate.netProvides fundamental understanding of molecular stability and infrared spectra.
Kohn-Sham Molecular Orbital Theory Analysis of molecular orbitals and electronic transitions. researchgate.netExplains the origin of emission and absorption features.
Time-Dependent DFT (TD-DFT) Modeling of photoabsorption and other excited-state properties. sciencesconf.orgDelivers theoretical UV-Vis spectra and insights into electronic excited states.

These computational frameworks are essential for building a comprehensive picture of the molecular properties of this compound, from its fundamental electronic structure to its interaction with light. The synergy between theoretical calculations and experimental results is crucial for advancing the understanding of this complex molecule. researchgate.net

Reactivity and Reaction Mechanisms of 1 Methylcoronene

Dissociation and Fragmentation Processes

Under conditions of high vibrational excitation, such as those found in astrophysical environments, 1-methylcoronene undergoes distinct dissociation and fragmentation processes. These reactions have been explored through molecular dynamics simulations, providing insight into its stability and chemical evolution. aanda.orgaanda.org

Molecular dynamics simulations performed at a temperature of 4000 K show a specific and rapid fragmentation pathway for this compound. aanda.orgaanda.org The initial and most significant event is the cleavage of the C-CH₃ bond. aanda.orgaanda.org This is followed by a hydrogen atom transfer from the methyl group to the coronene (B32277) core, leading to the simultaneous formation of a bare coronene molecule and the loss of a methylene (B1212753) (CH₂) unit. aanda.orgaanda.org This entire sequence occurs within a very short timescale, with the C-CH₃ bond breaking at approximately 0.25 picoseconds and the CH₂-loss occurring at 0.31 picoseconds. aanda.orgaanda.org After this initial fragmentation, no further loss of fragments is typically observed in the simulations. aanda.orgaanda.org

Time (ps) Event Products
0.25C-CH₃ bond cleavageCoronene radical + Methyl radical
0.31H-transfer and CH₂ lossBare coronene + CH₂

This table details the fragmentation timeline of this compound at 4000 K as observed in molecular dynamics simulations. aanda.orgaanda.org

Despite the cleavage of the methyl group, the core polycyclic structure of this compound demonstrates remarkable stability. aanda.orgaanda.org At temperatures as high as 4000 K, which can be achieved through excitation by multiple photons or energetic particles, the pristine aromatic ring system of the resulting coronene molecule remains intact. aanda.orgaanda.org This high degree of ring integrity is a shared characteristic with bare coronene but stands in contrast to other coronene derivatives. aanda.orgaanda.org For instance, under the same conditions, dehydrogenated coronene completely breaks apart into carbon chains and hydrogen atoms. aanda.orgaanda.org This suggests that the fundamental fused-ring structure of coronene is exceptionally robust, even when peripheral groups are lost. aanda.orgaanda.org

Molecule Dissociation Behavior at 4000 K Ring Integrity
This compoundReleases a CH₂ unitMaintained
CoroneneReleases a H₂ moleculeMaintained
Dehydrogenated CoroneneCompletely fragments into carbon chains and H atomsLost
Nitrogen-substituted CoroneneReleases a HCN unit and breaks two ringsPartially Lost

This table compares the stability and fragmentation products of this compound and related compounds under high-energy conditions. aanda.org

C-CH₃ Bond Cleavage and CH₂-Loss Pathways

Isomerization and Aromatic Ring Transformations (e.g., Pentagon/Heptagon Formation)

Following the initial fragmentation, this compound can undergo structural isomerization. aanda.orgaanda.org Simulations show that one of the peripheral hexagonal rings can transform into a pentagon. aanda.orgaanda.org This results in a structure where a pentagonal ring is attached to a -CH₂ side group. aanda.org The formation of five-membered rings (pentagons) is a known transformation pathway for PAHs under energetic conditions and is considered a potential step toward the formation of fullerenes in the interstellar medium. aanda.org While observed in this compound, such transformations from hexagons to pentagons or heptagons are often facilitated by the presence of heteroatoms in other substituted PAHs. aanda.org

Photoreactivity Studies of this compound and Related PAHs

The interaction of this compound with vacuum ultraviolet (VUV) photons is crucial to its chemistry in photodissociation regions (PDRs). doi.org Methylated PAHs like this compound are considered strong candidates for the carriers of the 3.4 μm infrared emission feature, a satellite of the main 3.3 μm aromatic C-H stretch band observed in various astrophysical objects. doi.orgoup.com Laboratory studies of gas-phase methyl-coronene at elevated temperatures have demonstrated a broad emission feature around 3.4 μm. scispace.com The photochemical erosion of such alkylated PAHs has been proposed as a mechanism to explain the observed variations in the intensities of the 3.3 μm and 3.4 μm bands in space. oup.com Studies on the VUV photodissociation of cationic alkylated PAHs, including methyl-coronene, aim to determine fragmentation rates and pathways under astrophysically relevant conditions. sciencesconf.org In clusters, photoinduced hydrogen atom loss from coronene has been suggested to trigger molecular rearrangements. rsc.org

Chemical Transformations in Astrochemical Environments

In the interstellar medium (ISM), PAHs are subjected to harsh conditions, including UV radiation and energetic particles, which drive their chemical evolution. aanda.orgdoi.org Molecular dynamics simulations at high temperatures (3000-4000 K) are employed to model the fragmentation and isomerization processes that methylated PAHs like this compound undergo in these environments. aanda.org

The primary transformation for this compound is its fragmentation into a more stable bare coronene molecule and a CH₂ unit. aanda.orgaanda.org This process, along with subsequent isomerization to form pentagonal rings, represents a significant pathway for the processing of alkyl-PAHs in the ISM. aanda.orgaanda.org The remarkable stability of the coronene ring system ensures its survival even after the loss of its methyl substituent. aanda.orgaanda.org The detection of a 3.4 μm emission feature in many PAH-rich astronomical sources provides observational evidence for the presence of methylated PAHs, although some studies suggest that peripherally hydrogenated PAHs may be more likely carriers for some observed spectra. aanda.orgscispace.com The chemical transformations of this compound are therefore a key piece in understanding the lifecycle of carbon-bearing molecules in space.

Advanced Applications and Supramolecular Chemistry of 1 Methylcoronene

Integration in Functional Materials Science

The integration of polycyclic aromatic hydrocarbons (PAHs) into functional materials is a burgeoning area of research, driven by their intrinsic optical and electronic properties. nih.govnih.govimperial.ac.ukuq.edu.au The specific characteristics of 1-methylcoronene make it a candidate for developing novel materials with tailored functionalities.

The photophysical properties of PAHs are highly sensitive to their local environment, making them suitable for use as fluorescent probes. mdpi.comresearchgate.netrsc.org this compound has been specifically investigated as a fluorescent probe, demonstrating unusual solvent-modulated fluorescence emission behavior. acs.org Unlike its parent compound, coronene (B32277), the ratio of fluorescence emission band intensities for this compound shows a systematic variation with the solvent polarity. acs.org

This sensitivity arises from the fact that the methyl substitution lowers the molecule's symmetry, making the S₀ to S₁ electronic transition more allowed compared to the forbidden transition in the highly symmetric coronene. The intensity of specific vibronic bands in its fluorescence spectrum is influenced by vibronic coupling, which is mediated by the solvent's polarity. researchgate.net This pronounced solvatochromic behavior, where the emission properties change with the surrounding environment, is a key characteristic for an advanced fluorescent probe. mdpi.comacs.org Such probes are valuable tools for mapping polarities in complex systems, such as cellular organelles or polymer matrices. rsc.org

Table 1: Solvent-Dependent Fluorescence Emission of this compound acs.org
Solvent(I/III) Emission Intensity RatioSolvent Polarity Parameter (π*)
Hexane1.18-0.08
Cyclohexane1.210.00
Tetrachloromethane1.400.28
t-Butylcyclohexane1.200.00
Tri-tert-butyl-cyclohexane1.18-0.01
Dibutyl ether1.340.24
Tetrahydrofuran1.520.58
Dimethyl Sulfoxide1.641.00

Role in Functionalized Polycyclic Aromatic Hydrocarbon Materials

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. primescholars.comwikipedia.org Large aromatic molecules like this compound are excellent candidates for building complex supramolecular architectures due to their defined shape and ability to engage in multiple non-covalent interactions. mdpi.com

The assembly of this compound in supramolecular structures is governed by a variety of non-covalent interactions. mdpi.comnih.gov The primary forces include:

π-π Stacking: The extensive, electron-rich surface of the coronene core allows for strong, attractive stacking interactions with other aromatic molecules. mdpi.comresearchgate.net These can occur in face-to-face or displaced arrangements.

Hydrophobic Interactions: In aqueous environments, the tendency of the nonpolar this compound to avoid contact with water drives its aggregation or inclusion within a host cavity. wikipedia.org

Molecular recognition, the specific binding of a guest molecule to a complementary host, is central to supramolecular chemistry. primescholars.comnih.gov The rigid structure of this compound makes it a recognizable guest. The methyl group adds a structural feature that can enhance or alter recognition specificity compared to the unsubstituted coronene, potentially by introducing steric influences or additional van der Waals contacts.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.orgresearchgate.net PAHs are frequently used as guests due to their hydrophobicity and shape, readily fitting into the cavities of macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes. sioc-journal.cnnih.govajol.info These interactions form what are known as inclusion complexes. wikipedia.orgramauniversity.ac.in

The formation of an inclusion complex with this compound as the guest is driven by favorable intermolecular forces between the guest and the host's internal cavity. wikipedia.orgajol.info For example, the hydrophobic interior of a cyclodextrin (B1172386) molecule in an aqueous solution provides a welcoming environment for the nonpolar this compound. nih.govjournalijar.com The stability and stoichiometry (the ratio of host to guest molecules) of such complexes are determined by the complementarity in size, shape, and chemical nature between the host and the guest. ajol.info The presence of the methyl group on the coronene framework would influence this fit, potentially leading to different binding affinities or orientations within the host compared to coronene itself.

The encapsulation of a guest molecule within a host can significantly alter the guest's physical and chemical properties. nih.govthno.orgfrontiersin.org When this compound is involved in complexation, its properties can be modulated in several ways. For instance, the fluorescence of this compound can be enhanced or quenched upon inclusion in a host cavity. journalijar.comfrontiersin.org This is because the rigid, confined environment of the host's interior can restrict vibrational motions that would otherwise lead to non-radiative decay of the excited state.

Furthermore, the formation of a host-guest complex can improve the solubility and stability of this compound in different media, particularly in water. thno.org This is a critical advantage for various applications, from drug delivery systems to environmental remediation, where the controlled release or sequestration of a guest molecule is desired. rsc.orgrsc.org The dynamic and often reversible nature of these non-covalent complexes allows for the creation of "smart" or stimuli-responsive materials, where the guest can be released or the material's properties can be switched by an external trigger such as temperature, pH, or light. nih.govthno.orgrsc.org

Formation of Host-Guest Inclusion Complexes

Applications in Bioconjugate Chemistry

The unique photophysical properties and planar aromatic structure of coronene derivatives, such as this compound, have led to their exploration in the field of bioconjugate chemistry. By attaching these molecules to biomolecules like nucleic acids, researchers can develop novel probes and therapeutic agents with enhanced characteristics.

Synthesis of Methylcoronene-Functionalized Nucleic Acid Analogs (e.g., LNA)

The integration of this compound into nucleic acid structures has been successfully achieved through the synthesis of functionalized nucleoside analogs, particularly Locked Nucleic Acid (LNA). LNA is a class of modified RNA nucleotides that exhibit high binding affinity towards complementary DNA and RNA strands.

The synthesis of a this compound-functionalized 2'-amino-LNA monomer, referred to as monomer X, has been reported. acs.org The process begins with a previously synthesized bicyclic nucleoside which undergoes selective N-alkylation. acs.org This is achieved through reductive amination using coronene-1-carbaldehyde, which attaches the coronene moiety via a methyl group to the 2'-amino position of the LNA scaffold, forming the N-(coronen-1-yl)methyl derivative. acs.org

Following the creation of this coronene-modified nucleoside, it is converted into a phosphoramidite (B1245037) building block. acs.org This final step involves a standard phosphitylation reaction, rendering the monomer suitable for automated solid-phase synthesis. acs.org This phosphoramidite monomer can then be incorporated at specific sites within a DNA oligonucleotide sequence using a standard automated DNA synthesizer. acs.org

Influence on Hybridization Characteristics of Oligonucleotides

The incorporation of this compound-functionalized LNA monomers into oligonucleotides has a significant impact on their ability to hybridize with complementary DNA and RNA strands. Studies have demonstrated that modifying short DNA strands with these monomers leads to a high binding affinity for their targets. acs.orgnih.gov

A key indicator of duplex stability is the melting temperature (Tm), the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. The incorporation of a single 2′-N-(coronen-1-yl)methyl-2′-amino-LNA monomer (monomer X) into an oligonucleotide sequence has been shown to increase the Tm of the resulting duplex with complementary DNA or RNA. acs.org This stabilizing effect is quantified by an increase in Tm values of up to 3°C per modification when hybridized with a DNA complement. acs.org This enhancement in thermal stability suggests a more stable and robust binding between the modified oligonucleotide and its target sequence.

Table 1: Change in Melting Temperature (ΔTm) of Oligonucleotides Modified with Monomer X

Oligonucleotide Modification Complementary Strand ΔTm per modification (°C)
Single Monomer X DNA +3.0
Single Monomer X RNA +3.0

Data sourced from research on coronene-functionalized 2'-amino-LNA. acs.org

Furthermore, these modified oligonucleotides maintain a high degree of specificity, showing significant destabilization when paired with mismatched DNA or RNA sequences. acs.org

Mechanisms of Interaction with Biomolecules (e.g., DNA Binding)

The mechanism by which the this compound moiety interacts with the DNA duplex has been investigated using molecular modeling. While the planar structure of coronene might suggest intercalation (insertion between the base pairs of the DNA), this is not the observed mechanism for 2'-amino-LNA-tethered coronene. acs.org

Instead, the coronene moiety is positioned in the minor groove of the DNA duplex. acs.org The linkage to the 2'-position of the LNA scaffold directs the attached molecule into this location. Crucially, the modeling suggests that the coronene binds within the groove without significant stacking interactions with the nucleobases. acs.org This mode of binding avoids major distortion of the duplex geometry, allowing the oligonucleotide to maintain a standard A- or B-type helical structure while benefiting from the stabilizing influence of the minor groove-bound coronene. acs.org This interaction is distinct from earlier reports on unmodified coronene, which described it as either an external binder or a partial intercalator. acs.org

Future Directions in 1 Methylcoronene Research

Development of Next-Generation Computational Models for Complex Reactivity

The reactivity of large PAHs like 1-methylcoronene can be unexpectedly complex, often deviating from predictions based on simple theoretical models. chemrxiv.org Future research will necessitate the development of more sophisticated computational models to accurately predict and rationalize the chemical behavior of this compound, particularly in reactions involving its methyl group or aromatic core.

Current computational chemistry often struggles to model multistep organic reactions with high accuracy, with different models sometimes yielding widely variable results. acs.org For this compound, this challenge is compounded by the molecule's large number of electrons and the subtle energetic differences between potential reaction pathways. Next-generation models will need to incorporate several advancements:

Dynamic Effects: Many computational studies rely on transition state theory (TST), which assumes thermal equilibrium. However, reactions can exhibit nonstatistical dynamic effects where reactivity is not solely governed by the lowest energy barrier. chemrxiv.org Future models must account for these dynamics to understand product distributions and reaction rates accurately, especially in photochemical processes or high-energy thermal reactions.

Improved Functionals and Basis Sets: Density Functional Theory (DFT) is a workhorse in computational chemistry, but its accuracy is highly dependent on the chosen functional. Research into developing new functionals specifically parameterized for large, delocalized π-systems will be crucial for obtaining reliable energetic and structural information for this compound and its transition states.

Integrated Approaches: Combining quantum mechanics (QM) for the reactive center with molecular mechanics (MM) for the larger structure (QM/MM methods) can provide a balance between accuracy and computational cost. Integrating these models with machine learning algorithms trained on extensive experimental and high-level theoretical data could further enhance predictive power for complex reaction networks. nih.gov

These advanced models will be instrumental in designing new synthetic routes and predicting the behavior of this compound-based materials in various applications. nih.govresearchgate.net

Exploration of Novel Synthetic Strategies for Expanded Derivatives

The functionalization of the coronene (B32277) core is essential for tuning its properties for specific applications. researchgate.net While classic methods exist, the future lies in developing novel, efficient, and selective synthetic strategies to create expanded derivatives of this compound. These strategies will aim to build larger, more complex architectures with tailored electronic and photophysical properties.

Key areas for exploration include:

C-H Activation: Direct functionalization of the aromatic C-H bonds of the coronene core or the methyl group represents a highly atom-economical approach. Developing catalytic systems that can selectively activate specific C-H bonds on the this compound scaffold would enable the direct attachment of new functional groups, bypassing multi-step synthesis sequences.

Multicomponent Reactions: Designing one-pot, multicomponent reactions could provide rapid access to complex derivatives from simple precursors. mdpi.com This approach, where several reactants combine in a single operation, is highly efficient and can be used to generate diverse molecular libraries for screening. mdpi.com

Ring-Expansion and Annulation: Strategies that build additional rings onto the this compound backbone are critical for creating "expanded" systems. This could involve Diels-Alder reactions, transition-metal-catalyzed annulations, or intramolecular cyclizations of appropriately substituted precursors. researchgate.net These expanded derivatives are expected to have red-shifted absorption and emission spectra, making them suitable for applications in near-infrared (NIR) optics and electronics.

The development of these synthetic methods will be crucial for creating a new generation of this compound-based materials with precisely engineered properties. sioc-journal.cnnih.gov

Table 1: Potential Synthetic Strategies for this compound Derivatives
StrategyDescriptionPotential OutcomeReference Concept
Selective C-H ActivationDirect functionalization of specific C-H bonds on the aromatic core or methyl group using a catalyst.Efficient, atom-economical synthesis of functionalized coronenes. mdpi.com
Palladium-Catalyzed Cross-CouplingAttachment of aryl, vinyl, or alkynyl groups to a halogenated this compound precursor.Extended π-conjugated systems with tunable electronic properties. mdpi.com
Diels-Alder CycloadditionReaction of a diene with the coronene core (as a dienophile) to build new six-membered rings.Expanded, three-dimensional PAH architectures. researchgate.net
Scholl ReactionIntramolecular oxidative cyclodehydrogenation to fuse aromatic units onto the coronene scaffold.Larger, planar graphene-like fragments (nanographenes). researchgate.net

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the behavior of this compound upon excitation with light is fundamental to its application in optoelectronics and photonics. While steady-state spectroscopy provides basic information, advanced techniques are needed to probe the complex, ultrafast dynamic processes that occur after photoexcitation. cornell.edu

Future research will focus on applying a suite of time-resolved spectroscopic methods to build a complete picture of the molecule's photophysics:

Transient Absorption Spectroscopy: This technique can track the formation and decay of short-lived excited states, such as singlet and triplet excitons, on timescales from femtoseconds to microseconds. This is crucial for understanding energy relaxation pathways and identifying potential loss channels in optoelectronic devices. bath.ac.uk

Time-Resolved Fluorescence Spectroscopy: By measuring the lifetime of fluorescence, researchers can study the kinetics of radiative decay and non-radiative processes like intersystem crossing and energy transfer. bath.ac.ukdatanose.nl This is particularly relevant for applications in sensing and bio-imaging. Studies have already investigated the fluorescence properties of methylcoronene derivatives, showing their potential as polarity-sensitive probes. researchgate.net

Two-Dimensional Electronic Spectroscopy (2DES): 2DES provides unparalleled detail about the couplings between different electronic states and the flow of energy within the molecule on a sub-picosecond timescale. This can reveal coherent quantum effects that may play a role in the high efficiency of some photophysical processes.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide detailed information on the vibrational modes of the molecule. oup.com Time-resolved IR spectroscopy can track changes in molecular structure during a chemical reaction or following photoexcitation, offering a direct view of structural dynamics.

By combining these advanced techniques, a comprehensive understanding of the structure-dynamics-function relationship in this compound and its derivatives can be achieved. solubilityofthings.commdpi.com

Design of Tailored Supramolecular Architectures with Tunable Functions

The ability of molecules to self-assemble into ordered, functional structures is the cornerstone of bottom-up nanotechnology. rsc.org The this compound molecule, with its large, flat aromatic surface and a directional methyl group, is an excellent candidate for building tailored supramolecular architectures. researchgate.net

Future work in this area will concentrate on using specific non-covalent interactions to control the assembly process:

π-π Stacking: The large surface area of the coronene core promotes strong π-π stacking interactions, leading to the formation of one-dimensional columns or two-dimensional sheets. The methyl group can disrupt or guide this stacking, allowing for control over the intermolecular arrangement and, consequently, the bulk electronic properties like charge mobility.

Hydrogen and Halogen Bonding: By synthesizing derivatives of this compound that incorporate hydrogen-bond donors/acceptors or halogen atoms, researchers can introduce highly directional and specific interactions. mdpi.com This allows for the programmed assembly of complex, multi-dimensional networks with predictable topologies. researchgate.net

Host-Guest Chemistry: The design of larger, bowl-shaped or cage-like structures derived from this compound could lead to new host molecules for sensing or catalysis. These architectures could encapsulate smaller guest molecules, with the binding event being signaled by a change in the host's fluorescence. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 1-Methylcoronene?

  • Methodology : Synthesis involves multi-step organic reactions, with characterization via NMR, UV-Vis spectroscopy, and mass spectrometry. For new derivatives, ensure purity (>95%) via HPLC and report detailed spectral data (e.g., λmax, fluorescence quantum yield). Known compounds require literature cross-referencing, while novel derivatives need full structural elucidation (e.g., X-ray crystallography if available) .
  • Experimental Design : Follow protocols for polycyclic aromatic hydrocarbon (PAH) synthesis, including inert atmosphere handling and solvent purification. Limit main text to five compounds; additional data should be in supplementary materials .

Q. How does solvent polarity influence the fluorescence emission of this compound?

  • Methodology : Measure emission spectra in solvents of varying polarity (e.g., n-heptane, tetrahydrofuran, 1,4-dioxane). Use a spectrofluorometer with controlled temperature. Calculate intensity ratios (e.g., I0/I1) to correlate with solvent polarity parameters (e.g., Reichardt’s ET(30)). Include statistical models (linear regression) to validate trends .
  • Data Interpretation : Note that this compound exhibits probe-like behavior, with emission ratios systematically decreasing in polar solvents due to solvatochromic effects .

Advanced Research Questions

Q. How can preferential solvation of this compound in binary solvent mixtures be quantified?

  • Methodology : Use fluorescence-based preferential solvation models (e.g., NRTL or Wilson equations) to estimate local mole fractions in mixtures (e.g., n-heptane + tetrahydrofuran). Compare experimental results with predicted values from solubility data .
  • Data Contradictions : Address discrepancies by verifying solvent purity, ensuring no aggregation effects, and validating models with additional PAH probes (e.g., pyrene or coronene derivatives) .

Q. What computational approaches best predict the solvatochromic behavior of this compound?

  • Methodology : Apply density functional theory (DFT) to model excited-state interactions. Compare computed dipole moments and solvent reorganization energies with experimental emission shifts. Use software suites (e.g., Gaussian, ORCA) with solvent continuum models (e.g., PCM) .
  • Validation : Cross-check computational results with experimental intensity ratios and solvation parameters from Part XI of Polycyclic Aromatic Hydrocarbon Solute Probes .

Q. How do structural modifications (e.g., methyl group position) alter the photophysical properties of coronene derivatives?

  • Experimental Design : Synthesize dimethylcoronene isomers (e.g., 1,2- vs. 1,6-dimethylcoronene) and compare their fluorescence quantum yields, Stokes shifts, and solvent sensitivity. Use time-resolved fluorescence to probe excited-state dynamics .
  • Analysis : Correlate substituent position with steric effects and π-electron delocalization using Hammett constants or frontier molecular orbital theory .

Methodological Challenges and Contradictions

Q. How can researchers reconcile discrepancies in fluorescence intensity ratios across studies?

  • Resolution : Standardize instrument calibration (e.g., using reference fluorophores like quinine sulfate) and solvent purity protocols. Replicate experiments under identical conditions and report uncertainties (e.g., ±5% for intensity ratios). Review solvent batch variability and probe concentration effects .

Q. What strategies validate the identity of this compound in complex matrices (e.g., environmental samples)?

  • Methodology : Combine HPLC-MS with fluorescence lifetime imaging microscopy (FLIM) to distinguish this compound from co-eluting PAHs. Validate via spiked recovery experiments and isotopic labeling .

Tables of Key Findings

Property This compound 1,2-Dimethylcoronene Reference
λem (n-heptane)450 nm455 nm
Φfl (THF)0.320.28
Solvent Sensitivity (ET(30))HighModerate

Guidelines for Reproducibility

  • Data Reporting : Include raw spectral data, solvent dielectric constants, and instrument settings in supplementary materials. Use SI units and IUPAC nomenclature .
  • Ethical Compliance : Disclose funding sources and avoid data manipulation. Follow institutional guidelines for hazardous waste disposal from PAH synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.